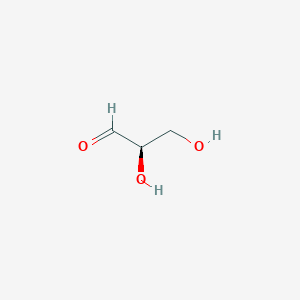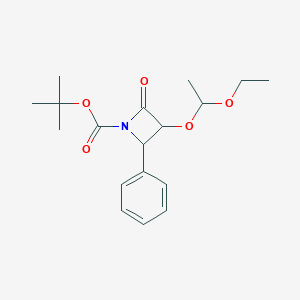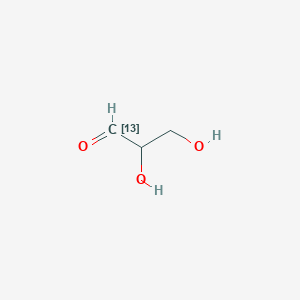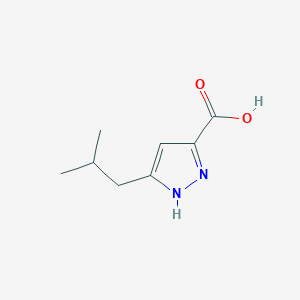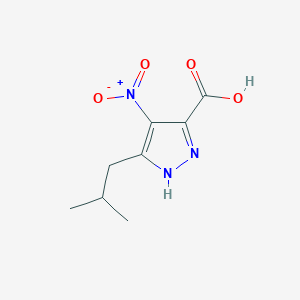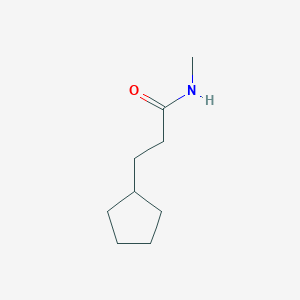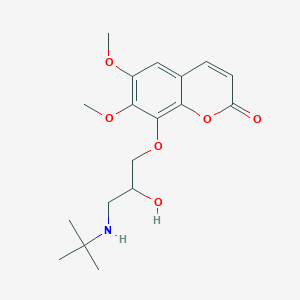
DTHPB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DTHPB is a synthetic compound known for its pharmacological properties. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This compound is particularly noted for its potential use in medicinal chemistry due to its unique structural features and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DTHPB typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Propoxy Group: The 8-position propoxy group can be introduced through an etherification reaction, typically using an appropriate alkyl halide and a base.
Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced via a nucleophilic substitution reaction, where a tert-butylamine reacts with an appropriate leaving group on the propoxy chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
DTHPB can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
科学的研究の応用
DTHPB has several scientific research applications:
Chemistry: Used as a model compound in studies of benzopyran derivatives and their reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known beta-blockers.
Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of DTHPB involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including heart rate and blood pressure. The exact pathways involved may include inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and subsequent physiological effects.
類似化合物との比較
Similar Compounds
Propranolol: A well-known beta-blocker with a similar structure but lacking the methoxy groups.
Timolol: Another beta-blocker with structural similarities but different substituents on the benzopyran core.
Metoprolol: A beta-blocker with a different substitution pattern but similar pharmacological effects.
Uniqueness
DTHPB is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other beta-blockers. The presence of methoxy groups and the specific positioning of the tert-butylamino and hydroxypropoxy groups contribute to its unique reactivity and potential therapeutic effects.
特性
CAS番号 |
158142-98-4 |
|---|---|
分子式 |
C18H25NO6 |
分子量 |
351.4 g/mol |
IUPAC名 |
8-[3-(tert-butylamino)-2-hydroxypropoxy]-6,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)19-9-12(20)10-24-17-15-11(6-7-14(21)25-15)8-13(22-4)16(17)23-5/h6-8,12,19-20H,9-10H2,1-5H3 |
InChIキー |
HGKRELFXCLFPPX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
正規SMILES |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
同義語 |
6,7-dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one DTHPB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B118888.png)
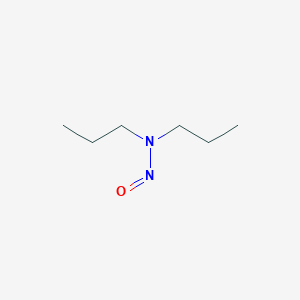
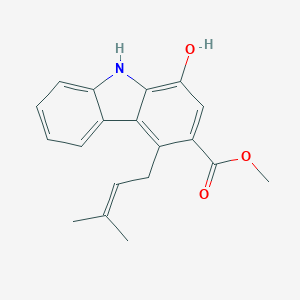
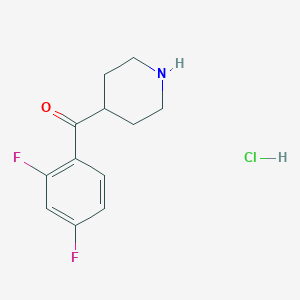
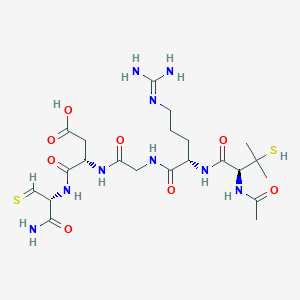
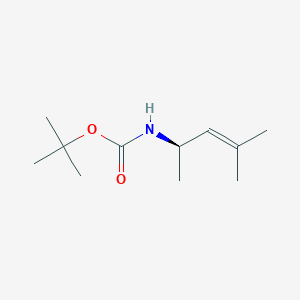
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
